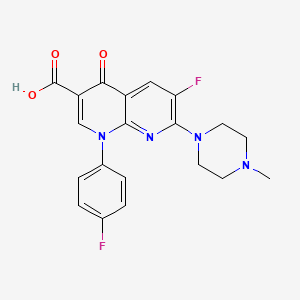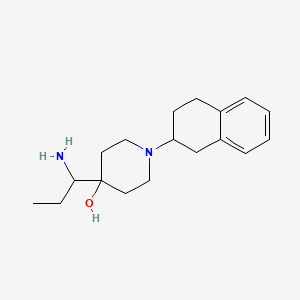
4-(1-Aminopropyl)-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminopropyl)-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol is a complex organic compound that features a piperidinol core substituted with an aminopropyl group and a tetrahydronaphthyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropyl)-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol typically involves multi-step organic reactions. One common route includes:
Formation of the Piperidinol Core: The piperidinol core can be synthesized through the reduction of a corresponding piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Introduction of the Tetrahydronaphthyl Group: The tetrahydronaphthyl group can be introduced via a Friedel-Crafts alkylation reaction, where the piperidinol reacts with a suitable naphthyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Aminopropyl Substitution: The final step involves the substitution of the piperidinol with an aminopropyl group, which can be achieved through nucleophilic substitution using an appropriate aminopropyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinol and aminopropyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the naphthyl group, converting it to a fully saturated cyclohexyl derivative. Reducing agents like hydrogen gas with a palladium catalyst are typically used.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated cyclohexyl derivatives.
Substitution: Formation of various substituted piperidinols.
Wissenschaftliche Forschungsanwendungen
4-(1-Aminopropyl)-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1-Aminopropyl)-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling pathways. This modulation can result in various pharmacological effects, including potential therapeutic benefits for neurological conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Aminopropyl)-1-(2-naphthyl)-4-piperidinol: Lacks the tetrahydro moiety, which may affect its pharmacological properties.
4-(1-Aminopropyl)-1-(1,2,3,4-tetrahydro-2-phenyl)-4-piperidinol: Substitutes the naphthyl group with a phenyl group, potentially altering its chemical reactivity and biological activity.
Uniqueness
4-(1-Aminopropyl)-1-(1,2,3,4-tetrahydro-2-naphthyl)-4-piperidinol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydronaphthyl moiety, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
52664-16-1 |
|---|---|
Molekularformel |
C18H28N2O |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
4-(1-aminopropyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C18H28N2O/c1-2-17(19)18(21)9-11-20(12-10-18)16-8-7-14-5-3-4-6-15(14)13-16/h3-6,16-17,21H,2,7-13,19H2,1H3 |
InChI-Schlüssel |
VXGFYNYJJBQWAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1(CCN(CC1)C2CCC3=CC=CC=C3C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



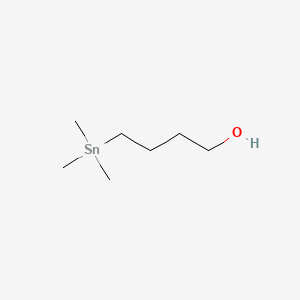

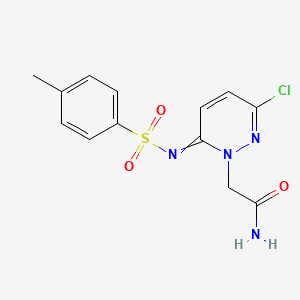
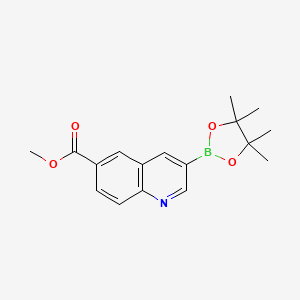
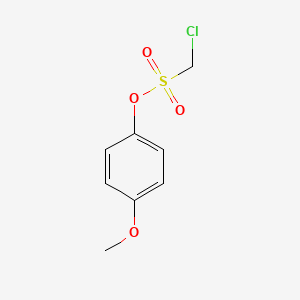
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester](/img/structure/B13941259.png)
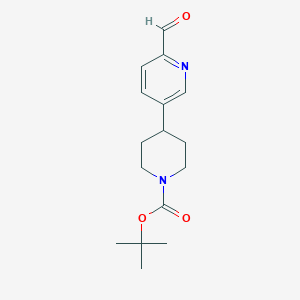
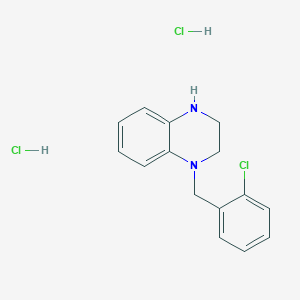
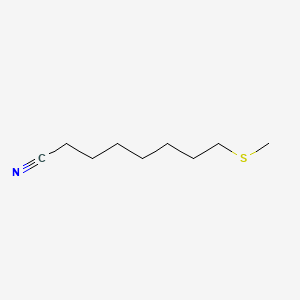
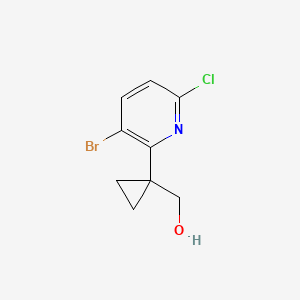

![Octahydropyrido[1,2-a]azepin-9(6h)-one](/img/structure/B13941288.png)
